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Get Quote
\ J

Executive Summary & Compound Profile

1-Bromo-4-ethylhexane (CAS: 131665-72-0) is a branched C8 alkyl halide used as an
electrophile in the synthesis of chiral liquid crystals and sterically modified surfactants. Unlike
its commoditized isomer 1-bromooctane, the 4-ethyl derivative introduces a chiral center at the
C4 position and a "swallowtail" steric profile that significantly alters the physical properties of

downstream derivatives.

This guide addresses the critical analytical challenge: distinguishing 1-bromo-4-ethylhexane
from its structural isomers (1-bromooctane and 1-bromo-2-ethylhexane) using Carbon-13
Nuclear Magnetic Resonance (C13 NMR).
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Property Specification

IUPAC Name 1-Bromo-4-ethylhexane

Molecular Formula C8H17Br

Molecular Weight 193.13 g/mol

Key Structural Feature Methine branching at C4 (Chiral Center)
Precursor 4-Ethyl-1-hexanol (CAS: 66576-32-7)

Comparative C13 NMR Analysis

The distinction between linear and branched isomers relies on identifying the methine (CH)
signal and the magnetic equivalence of the ethyl branches.

Data Table: Chemical Shift Comparison (CDCI3, 75 MHz)

Note: Values for 1-Bromo-4-ethylhexane are calculated based on Lindeman-Adams additivity
rules and substituent effects relative to the hydrocarbon skeleton (3-ethylhexane).
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Carbon
Position

1-Bromo-4-
ethylhexane
(Branched)

1-
Bromooctane
(Linear)

Signal Type
(DEPT-135)

Diagnostic
Note

C1(C-Br)

34.1 ppm

34.0 ppm

CH2 (Down)

Indistinguishable.
Characteristic of
primary alkyl
bromides.

Cc2

32.8 ppm

32.9 ppm

CH2 (Down)

Beta-effect of Br.

Similar in both.

C3

31.5 ppm

28.2 ppm

CH2 (Down)

Different. C3 is
deshielded in the
branched isomer
due to the
adjacent tertiary

center.

ca

41.8 ppm

29.2 ppm

CH (Up)

CRITICAL
DIAGNOSTIC.
The methine
signal at ~42
ppm confirms
branching. Linear
isomer shows
CH2 here.

C5 / Ethyl CH2

25.8 ppm

31.9 ppm

CH2 (Down)

The two ethyl
methylene
groups attached
to C4 are
chemically
equivalent (in

achiral solvent).

C6 / Ethyl CH3

11.2 ppm

22.7 ppm

CH3 (Up)

Terminal
Methyls.
Branched isomer

has two
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equivalent
methyls at ~11
ppm; Linear has

one at ~14 ppm.

Present only in
C7 N/A 22.7 ppm CH2 (Down) ] ]
linear chain.

Terminal methyl
C8 N/A 14.1 ppm CH3 (Up) ) )
of linear chain.

Spectral Logic & Assignment

o The "Fingerprint" Methine: The most distinct feature of 1-bromo-4-ethylhexane is the
methine carbon (C4). In a DEPT-135 experiment, this signal will point up (positive), whereas
the corresponding region in 1-bromooctane (C4 methylene) will point down.

o Symmetry of the "Swallowtail": The 4-ethylhexane tail possesses local symmetry. The two
ethyl groups (C5-C6 and the branch) are chemically equivalent in an achiral environment,
leading to increased intensity for the signals at ~25.8 ppm and ~11.2 ppm compared to the
backbone carbons.

» Terminal Methyl Shift: The methyl groups in the ethyl branches appear significantly upfield
(~11 ppm) compared to the terminal methyl of a linear octyl chain (~14 ppm) due to the
gamma-gauche steric compression effect typical of branched alkanes.

Experimental Protocol: Synthesis & Purification

To ensure the integrity of the spectral data, the compound must be synthesized with high
regioselectivity. The following protocol utilizes the Appel Reaction, which avoids skeletal
rearrangement common in acid-catalyzed conditions (e.g., HBr), preserving the branching
structure.

Reagents

o Substrate: 4-Ethyl-1-hexanol (1.0 eq)

e Brominating Agent: Carbon Tetrabromide (CBr4, 1.2 eq)[1]
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o Catalyst: Triphenylphosphine (PPh3, 1.2 eq)

e Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology

e Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and
nitrogen inlet.

 Dissolution: Dissolve 4-ethyl-1-hexanol (10 mmol) and CBr4 (12 mmol) in anhydrous DCM
(50 mL). Cool the solution to 0°C in an ice bath.

» Addition: Dissolve PPh3 (12 mmol) in DCM (20 mL). Add this solution dropwise to the
reaction mixture over 20 minutes. Note: The solution will turn slightly yellow.

e Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor
conversion via TLC (Hexane eluent; stain with KMnO4). The alcohol (Rf ~0.3) should
disappear, and the bromide (Rf ~0.8) should appear.

e Workup: Concentrate the reaction mixture under reduced pressure to ~10 mL. Add n-hexane
(50 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct.

« Filtration: Filter the white solid (TPPO) through a pad of silica gel.[1] Rinse the pad with
hexane.

 Purification: Concentrate the filtrate. Purify the crude oil via flash column chromatography
(100% Hexanes) to yield 1-bromo-4-ethylhexane as a colorless oil.

Visualization of Workflow & Logic

The following diagrams illustrate the synthesis pathway and the NMR decision tree for
identifying the correct isomer.

Diagram 1: Synthesis & Assignment Workflow
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Caption: Workflow for synthesis and NMR-based discrimination of the branched isomer.

Diagram 2: C13 Chemical Shift Topology
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Caption: Topological map of C13 shifts showing the symmetry of the ethyl branches at the C4
chiral center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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